molecular formula C12H28BrN B156848 Tetrapropylammonium bromide CAS No. 1941-30-6

Tetrapropylammonium bromide

Cat. No. B156848
Key on ui cas rn: 1941-30-6
M. Wt: 266.26 g/mol
InChI Key: BGQMOFGZRJUORO-UHFFFAOYSA-M
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Patent
US05243069

Procedure details

A solution of 150.2 g. phenyl glycidyl ether (1.0 eq.), 200.0 g. AOnPA (1.15 eq., of Example 1), 200.0 g. toluene, 4.0 g. tetrapropylammonium bromide (0.015 eq.), and 1.0 g. phenothiazine was heated at reflux for 6.0 hours. Conversion, measured by residual oxirane titer, was ca. 93%. Upon cooling, the reactor was charged with 186.0 g. of the AOnPA (1.07 eq.), 150.0 g. toluene, and 10.0 g. p-toluenesulfonic acid monohydrate (0.05 eq.). The mixture was again heated at reflux. After 6.0 hrs., conversion was 90%. The product was extracted with ether and purified by washing. It had an acrylate titer of 3.8 meq./g. (theory: 4.17 meq./g.) and Brookfield viscosity of 230 centipoise at 25° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
catalyst
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Type
solvent
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0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[CH2:1]([O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH:2]1[O:4][CH2:3]1.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.[O:26]1CC1.O.C1(C)C=CC(S(O)(=O)=O)=CC=1>[Br-].C([N+](CCC)(CCC)CCC)CC.C1(C)C=CC=CC=1>[O:5]([CH2:1][CH:2]([OH:4])[CH2:3][OH:26])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1 |f:3.4,5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1CO1)OC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2SC3=CC=CC=C3NC12
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O.C1(=CC=C(C=C1)S(=O)(=O)O)C
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Br-].C(CC)[N+](CCC)(CCC)CCC
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6.0 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
Upon cooling
ADDITION
Type
ADDITION
Details
the reactor was charged with 186.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was again heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with ether
CUSTOM
Type
CUSTOM
Details
purified
WASH
Type
WASH
Details
by washing
CUSTOM
Type
CUSTOM
Details
at 25° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
Smiles
O(C1=CC=CC=C1)CC(CO)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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